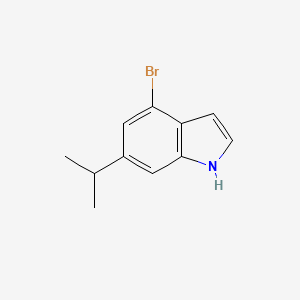

4-bromo-6-isopropyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-6-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-isopropyl-1H-indole typically involves the bromination of 6-isopropylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxindole derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.

Reduction Reactions: The compound can be reduced to form different indoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.

Major Products:

Substitution: Formation of azido, cyano, or amino derivatives.

Oxidation: Formation of oxindole derivatives.

Reduction: Formation of indoline derivatives.

Applications De Recherche Scientifique

4-Bromo-6-isopropyl-1H-indole has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-bromo-6-isopropyl-1H-indole is primarily related to its interaction with biological targets through the indole core. The compound can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The bromine and isopropyl groups may enhance the binding affinity and specificity of the compound towards its molecular targets.

Comparaison Avec Des Composés Similaires

4-Bromoindole: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological assays.

6-Isopropylindole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

4,6-Dichloroindole: Contains chlorine atoms instead of bromine, which may alter its chemical reactivity and biological activity.

Uniqueness: 4-Bromo-6-isopropyl-1H-indole is unique due to the presence of both bromine and isopropyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for a broader range of chemical modifications and applications compared to its similar compounds.

Activité Biologique

4-Bromo-6-isopropyl-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. The compound is characterized by its bromine and isopropyl substituents, which enhance its chemical reactivity and biological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets through the indole core. This compound can modulate the activity of several enzymes and receptors, including:

- Glycogen Synthase Kinase-3 (GSK-3) : Inhibition of GSK-3 has implications in cancer therapy as it plays a role in cell proliferation and apoptosis.

- Cyclin-dependent Kinases (CDKs) : Research indicates that certain indole derivatives exhibit inhibitory effects on CDK4, which is crucial for cell cycle regulation .

Anticancer Properties

This compound has shown promising anticancer properties in various studies. For instance, it was reported to inhibit the proliferation of human breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values indicating significant potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 3.12 ± 0.14 |

| This compound | MDA-MB-231 | 1.85 ± 0.08 |

These results suggest that the compound's structural features contribute to its enhanced activity against cancer cells compared to other indole derivatives .

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for potential antiviral activities. The indole core is known for its ability to interfere with viral replication processes, making it a candidate for further exploration as an antiviral agent .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antitumor Activity : A study assessed the impact of this compound on tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to control groups. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

- In Silico Studies : Computational modeling has suggested that this compound can effectively bind to target proteins involved in cancer pathways, providing a rationale for its observed biological activities .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Activity |

|---|---|---|

| 4-Bromoindole | Lacks isopropyl group | Lower hydrophobicity |

| 6-Isopropylindole | Lacks bromine atom | Reduced reactivity |

| 4,6-Dichloroindole | Contains chlorine atoms | Altered biological activity |

The presence of both bromine and isopropyl groups in this compound enhances its chemical reactivity and potential biological activities compared to these related compounds .

Propriétés

IUPAC Name |

4-bromo-6-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQLORJHFRJVBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=CN2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646671 |

Source

|

| Record name | 4-Bromo-6-(propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-72-5 |

Source

|

| Record name | 4-Bromo-6-(propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.